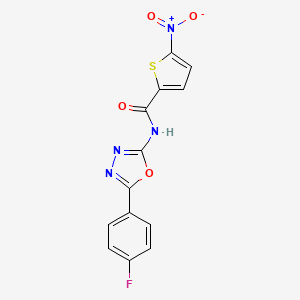

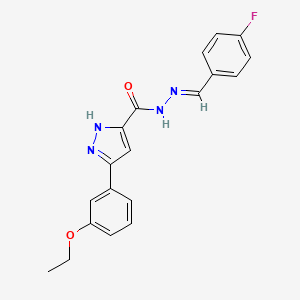

3-(Chloromethyl)-5-cyclopropyl-4-phenyl-4H-1,2,4-triazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compound I found is “3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride”. It’s a compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula. For “3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride”, the molecular formula is C4H7Cl2N3 .

Chemical Reactions Analysis

The detailed reaction mechanism of a similar compound, “3-chloro-2-methyl-1-propene (3CMP)” with OH radical was investigated using electronic structure calculations and kinetic modelling .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition. For “3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride”, it is a solid under normal conditions .

Scientific Research Applications

Corrosion Inhibition

- Triazole derivatives, including those related to 4H-1,2,4-triazole, have been investigated for their effectiveness in corrosion inhibition. Studies demonstrate their potential in protecting mild steel against corrosion in acidic environments, such as hydrochloric acid solutions. The inhibitory efficiency of these compounds is influenced by the nature of their substituents, with some derivatives showing high effectiveness in corrosion protection. The adsorption of these compounds follows specific isotherm models, indicating a strong interaction with the metal surface (Bentiss et al., 2007).

Anticancer and Cytostatic Activity

- Triazole derivatives, such as those related to 1,2,4-triazoles, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Studies have shown that some of these derivatives exhibit significant cytotoxic effects, potentially offering a new class of antitumor agents. These compounds may work by arresting the cell cycle and inducing apoptosis in cancer cells (Liu et al., 2017).

Antimicrobial Properties

- The antimicrobial activities of triazole derivatives have been explored, with research indicating their potential in combating bacterial and fungal infections. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various yeast species. Their structure-activity relationship plays a crucial role in determining their antimicrobial efficiency (Flores et al., 2013).

Solubility and Physicochemical Properties

- The solubility and thermodynamic properties of triazole derivatives are critical for their potential pharmaceutical applications. Studies have been conducted to determine the solubility of these compounds in different solvents, which is essential for understanding their behavior in biological systems. The results provide insights into the solute-solvent interactions and potential delivery pathways in biological media (Volkova et al., 2020).

Synthesis and Chemical Behavior

- Research has focused on developing efficient synthetic methods for triazole derivatives, with a focus on optimizing yield and purity. These synthetic approaches are crucial for producing high-quality compounds for further testing and potential applications. The chemical behavior of these compounds, including their reactivity and interaction with other molecules, has also been a subject of study, providing a deeper understanding of their potential uses (Guirado et al., 2016).

Safety and Hazards

properties

IUPAC Name |

3-(chloromethyl)-5-cyclopropyl-4-phenyl-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3.ClH/c13-8-11-14-15-12(9-6-7-9)16(11)10-4-2-1-3-5-10;/h1-5,9H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVPWONSXHZHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2C3=CC=CC=C3)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[2.5]octane-2-carbaldehyde](/img/structure/B2731078.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2731079.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2731080.png)

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2731081.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2731083.png)

![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2731090.png)

![(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2731091.png)

![N-[3-(2-oxoazetidin-1-yl)phenyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B2731093.png)